molecular formula C10H10N2O4 B2426624 methyl 2-(N-hydroxyimino)-4-oxo-4-(pyridin-3-yl)butanoate CAS No. 23424-37-5

methyl 2-(N-hydroxyimino)-4-oxo-4-(pyridin-3-yl)butanoate

Cat. No.: B2426624
CAS No.: 23424-37-5
M. Wt: 222.2
InChI Key: XWTDDNYGJCQGHP-UHFFFAOYSA-N
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Description

Methyl 2-(N-hydroxyimino)-4-oxo-4-(pyridin-3-yl)butanoate is a chemical compound with a complex structure that includes a pyridine ring, a hydroxyimino group, and an ester functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(N-hydroxyimino)-4-oxo-4-(pyridin-3-yl)butanoate typically involves the reaction of pyridine derivatives with appropriate oxo and hydroxyimino precursors. One common method involves the condensation of 3-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of hydroxylamine hydrochloride under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(N-hydroxyimino)-4-oxo-4-(pyridin-3-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The oxo group can be reduced to form hydroxyl derivatives.

    Substitution: The ester group can participate in nucleophilic substitution reactions to form amides or other ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of amides or other ester derivatives.

Scientific Research Applications

Methyl 2-(N-hydroxyimino)-4-oxo-4-(pyridin-3-yl)butanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-(N-hydroxyimino)-4-oxo-4-(pyridin-3-yl)butanoate involves its interaction with molecular targets such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(N-hydroxyimino)-3-oxo-3-phenyl-N-(pyridin-3-yl)propanamide
  • (2Z)-2-(N-hydroxyimino)-2-(pyridin-2-yl)-N-[(pyridin-3-yl)methyl]acetamide

Uniqueness

Methyl 2-(N-hydroxyimino)-4-oxo-4-(pyridin-3-yl)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

methyl (2Z)-2-hydroxyimino-4-oxo-4-pyridin-3-ylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c1-16-10(14)8(12-15)5-9(13)7-3-2-4-11-6-7/h2-4,6,15H,5H2,1H3/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWTDDNYGJCQGHP-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=NO)CC(=O)C1=CN=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=N\O)/CC(=O)C1=CN=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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